N-(4-Chlorophenyl)-3-phenylacrylamide
Description
Structure
3D Structure
Properties
CAS No. |
53691-91-1 |
|---|---|
Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H12ClNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+ |
InChI Key |
LSOIYQMAEOVIGQ-IZZDOVSWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Template Identification and Selection
The initial step in homology modeling is to identify suitable template structures from the Protein Data Bank (PDB). nih.govwikipedia.org For a given target protein sequence with unknown structure, a search algorithm like BLAST (Basic Local Alignment Search Tool) is used to find proteins with high sequence similarity for which an experimental structure has been solved. nih.gov For a model to be reliable, a sequence identity of 30% or higher between the target and template is generally required, as proteins with similar sequences are highly likely to adopt similar 3D folds. deeporigin.com The selection process also considers the quality of the experimental template, such as its resolution and structural completeness.
Homology Model Construction
Once suitable templates are chosen, the amino acid sequence of the target protein is aligned with the template's sequence. wikipedia.org Specialized software, such as MODELLER or Swiss-Model, then constructs a 3D model of the target protein by using the template's structure as a scaffold. numberanalytics.comyoutube.com This involves building the protein backbone, modeling non-conserved loops, and predicting the conformation of side chains. numberanalytics.com This process is repeated for numerous potential protein targets that lack experimental structures, thereby creating a custom library of homology models ready for screening.
Model Validation
Before use in docking studies, each generated homology model must undergo rigorous validation to ensure its stereochemical quality and structural viability. wikipedia.orgmdpi.com This is a critical step, as the accuracy of the subsequent docking results is highly dependent on the quality of the protein model. nih.gov Validation is performed using tools that assess various geometric and energetic parameters. A key validation method is the Ramachandran plot, which evaluates the conformational feasibility of the protein's backbone dihedral angles (phi and psi). mdpi.comresearchgate.net A high-quality model is expected to have over 90% of its residues in the most favored regions of the plot.
The table below illustrates the validation results for a hypothetical set of homology models generated for potential protein targets of N-(4-Chlorophenyl)-3-phenylacrylamide.
| Potential Target | Template (PDB ID) | Sequence Identity (%) | Residues in Favored Regions (Ramachandran Plot) (%) | Model Quality Assessment |
|---|---|---|---|---|
| Kinase XYZ | 5L2S | 58% | 96.5% | High |
| Protease ABC | 4M1M | 45% | 92.1% | High |
| Receptor GPR-1 | 6O7S | 39% | 90.8% | Good |
| Enzyme MET-7 | 3V7E | 62% | 97.2% | High |
Reverse Docking and Hit Prioritization
With a library of validated homology models, a reverse docking (also known as inverse docking) simulation can be performed. nih.govresearchgate.net In this approach, the small molecule—N-(4-Chlorophenyl)-3-phenylacrylamide—is treated as the "probe" and is computationally docked against a large collection of potential binding sites from both experimental PDB structures and the newly generated homology models. researchgate.net This hybrid approach significantly broadens the scope of target discovery. researchgate.net The docking algorithm calculates the binding affinity (e.g., in kcal/mol) and predicts the binding pose of the compound within each protein's active or allosteric site.
The results are then ranked based on the predicted binding energies. Favorable interactions with a homology-modeled protein suggest a potential ligand-target relationship that would have been undiscovered without the aid of comparative modeling. These "hits" are prioritized for further investigation based on the strength of the interaction and the biological relevance of the potential target.
The following interactive table shows hypothetical docking results for this compound against the top-scoring homology-modeled targets.
| Homology-Modeled Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Kinase XYZ | -9.8 | LEU-83, VAL-91, PHE-145 | Hydrophobic |
| Kinase XYZ | -9.8 | GLU-144 | Hydrogen Bond |
| Enzyme MET-7 | -9.2 | TYR-210, TRP-250 | Pi-Pi Stacking |
| Enzyme MET-7 | -9.2 | SER-198 | Hydrogen Bond |
| Protease ABC | -8.5 | ALA-55, ILE-102 | Hydrophobic |
By integrating homology modeling into the target identification pipeline, researchers can effectively bridge the gap in available structural data, enabling the exploration of novel protein-ligand interactions and providing new hypotheses for the mechanisms of action of compounds like this compound. nih.gov
Computational and Theoretical Investigations of N 4 Chlorophenyl 3 Phenylacrylamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Prediction of Binding Affinity
Molecular docking programs can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which correlates with the strength of the ligand-protein interaction. Lower binding energies typically indicate a more stable complex and potentially higher biological activity.
For example, in the study of isatin (B1672199) sulfonamide derivatives as anticancer agents, molecular docking was used to predict the binding free energies of the compounds within the active site of the epidermal growth factor receptor (EGFR). The calculated binding free energies for the most promising compounds ranged from -19.21 to -21.74 Kcal/mol. Another study on N-(phenylcarbamothioyl)-4-chloro-benzamide reported a plant score of -67.19 kcal/mol when docked against the checkpoint kinase 1 receptor.
A derivative, (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide , was identified as a promising tyrosinase inhibitor with IC50 values of 36.98 ± 1.07 µM for monophenolase activity and 146.71 ± 16.82 µM for diphenolase activity. Although docking scores were not explicitly mentioned in the abstract, such experimental values are often correlated with computational predictions of binding affinity to rationalize the observed activity.
| Compound/Derivative | Target Protein | Predicted Binding Affinity/Score |
| Isatin Sulfonamide Derivatives | EGFR (PDB: 1M17) | -19.21 to -21.74 Kcal/mol |
| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 (PDB: 2YWP) | -67.19 kcal/mol (Plant Score) |
This table presents data for related and derivative compounds to illustrate the application of binding affinity prediction.
Molecular Dynamics (MD) Simulations for Complex Stability
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by molecular docking and analyze the flexibility of the complex.
Conformational Stability of Ligand-Protein Complexes
MD simulations can confirm whether a ligand remains stably bound within the active site of a protein. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation. A stable RMSD suggests that the complex has reached equilibrium and the binding is stable.
For instance, a study on new 1,3,4-thiadiazole (B1197879) derivatives as potential apoptosis inducers performed molecular dynamics simulations to confirm the stability of the ligand-protein complexes. Similarly, MD simulations of N-(phenylcarbamothioyl)-4-chloro-benzamide complexed with its target receptor indicated better bond stability compared to a reference compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.
A QSAR study was conducted on a series of 2-phenylacrylonitriles, which are structurally related to N-(4-Chlorophenyl)-3-phenylacrylamide, to model their in vitro cytotoxicity against the MCF-7 breast cancer cell line. The model identified key molecular descriptors that correlate with the biological activity. Although this compound was not part of this specific study, a related compound, (E)-3-(4-chlorophenyl)-2-cyano-N-(3,4-dichlorobenzyl)acrylamide , was included. The development of such models helps in understanding the structural features that are important for the desired biological effect and in designing more potent compounds.
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in forecasting the biological activity of novel compounds. nih.govdovepress.comnih.gov These models establish a mathematical correlation between the chemical structure of a molecule and its biological effect. The development of such models relies on the principle that the biological activity of a compound is intrinsically linked to its molecular structure and physicochemical properties. nih.gov
While a specific QSAR model for this compound was not found in the reviewed literature, studies on structurally related compounds, such as 2-phenylacrylonitriles, offer valuable insights. For instance, a QSAR model was developed to predict the in vitro cytotoxicity of 2-phenylacrylonitriles against the MCF-7 breast cancer cell line. researchgate.net This model successfully identified key structural features that influence cytotoxic activity and was able to flag compounds that might produce false-positive results in standard assays. researchgate.net Such models are invaluable for prioritizing synthetic efforts and for the virtual screening of large chemical libraries. researchgate.net
The general process for developing a predictive QSAR model involves several key stages:
Data Set Preparation: A series of compounds with known biological activities are selected.
Molecular Descriptor Calculation: Various physicochemical and structural properties (descriptors) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques.
Correlation of Molecular Descriptors with Experimental Data
The foundation of any QSAR model is the correlation of molecular descriptors with experimentally determined biological data. nih.gov Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. These can range from simple counts of atoms and bonds to more complex quantum chemical calculations.
In a study of N-arylsubstituted hydroxamic acids as inhibitors of human adenocarcinoma cells, several molecular descriptors were found to be important determinants of their inhibitory potency. nih.gov These included:
logP: A measure of the compound's lipophilicity.
Polar Surface Area (PSA): Related to the compound's ability to permeate cell membranes.
Dipole Moment: Indicates the polarity of the molecule.
Hydrogen Bond Donors and Acceptors: Crucial for molecular recognition and binding to biological targets.
Presence of Specific Atoms: For example, the number of chlorine atoms. nih.gov
By correlating these descriptors with the observed biological activity (e.g., IC50 values), researchers can identify the key molecular features that drive the desired therapeutic effect. This information is critical for the rational design of new compounds with improved potency and selectivity.
Quantum Chemical Studies
Quantum chemical studies provide a detailed understanding of the electronic structure and reactivity of molecules at the atomic level. These methods are essential for elucidating reaction mechanisms and for predicting various molecular properties.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.tr It is widely employed to calculate the optimized geometry, vibrational frequencies, and electronic properties of molecules. dergipark.org.trresearchgate.net
For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to study the structural and spectroscopic properties of related compounds like 2-(3-(5-(4-chlorophenyl)furan-2-yl)acryloyl)-3,4-dihydro-2H-naphthalen-1-one. researchgate.net Such calculations provide valuable information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. Furthermore, DFT can be used to simulate infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule. dergipark.org.tr
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential.
Typically, regions of negative electrostatic potential (often colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (often colored blue) are associated with atomic nuclei and are prone to nucleophilic attack. nih.gov
In a study of a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, MEP analysis was used to identify the reactive sites of the molecule. csmres.co.ukunina.it This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets. csmres.co.uk
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. csmres.co.uknih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. csmres.co.uk A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can readily undergo electronic transitions.
For example, in the analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.0106 eV. csmres.co.ukunina.it The distribution of the HOMO and LUMO across the molecule provides insights into the regions involved in charge transfer and chemical reactions. csmres.co.uk
| Parameter | Value (eV) |
| HOMO Energy | -5.2822 |
| LUMO Energy | -1.2715 |
| HOMO-LUMO Gap | 4.0106 |
| Table 1: Frontier Molecular Orbital energies for the related compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) basis set. Data sourced from a study on a related compound. csmres.co.ukunina.it |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a template for designing new ligands with desired biological activities.
The development of a pharmacophore model can be either ligand-based or structure-based. In the ligand-based approach, a set of active molecules is superimposed to identify common chemical features. researchgate.net In the structure-based approach, the three-dimensional structure of the biological target is used to define the key interaction points within the binding site.
A study on N-hydroxyphenyl acrylamides and N-hydroxypyridin-2-yl-acrylamides as inhibitors of human cancer leukemia K562 cells successfully developed a five-point pharmacophore model. researchgate.net This model, designated AADRR, consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net The model not only provided a statistically significant 3D-QSAR model but was also validated by its ability to predict the activity of a test set of molecules. researchgate.net
The key pharmacophoric features identified in such models provide a blueprint for the design of new, more potent inhibitors. By designing molecules that match the pharmacophore, medicinal chemists can increase the likelihood of discovering novel drug candidates with improved therapeutic profiles.
| Feature | Count |
| Hydrogen Bond Acceptor (A) | 2 |
| Hydrogen Bond Donor (D) | 1 |
| Aromatic Ring (R) | 2 |
| Table 2: Pharmacophoric features of the AADRR_62 hypothesis for N-hydroxyphenyl acrylamides and N-hydroxypyridin-2-yl-acrylamides as inhibitors of human cancer leukemia K562 cells. Data sourced from a study on related acrylamide (B121943) derivatives. researchgate.net |
Homology Modeling for Novel Target Identificationnumberanalytics.com
The identification of novel protein targets is a foundational step in understanding the full pharmacological spectrum of a bioactive small molecule like this compound. While experimental screening methods are invaluable, computational strategies, particularly those that leverage protein structure, offer a rapid and cost-effective means to survey the vast landscape of the human proteome. A significant challenge in structure-based computational target fishing is the disparity between the number of known protein sequences and the number of experimentally determined three-dimensional structures. Homology modeling, or comparative modeling, provides a robust solution to this problem by generating high-quality 3D protein models for which no experimental structure exists. nih.govnih.gov This enables a dramatic expansion of the searchable target space for techniques like reverse molecular docking.
The process of using homology modeling to identify novel targets for this compound involves a multi-step workflow that integrates model building, validation, and large-scale docking simulations. numberanalytics.com
Future Perspectives and Research Directions for N 4 Chlorophenyl 3 Phenylacrylamide Research
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The conventional synthesis of N-(4-Chlorophenyl)-3-phenylacrylamide often involves the use of cinnamoyl chloride, which can be prepared from cinnamic acid using reagents like thionyl chloride or phosphorus pentachloride. nii.ac.jp While effective, these methods can generate hazardous byproducts. Future research is increasingly focused on developing greener, more sustainable synthetic strategies.
One promising direction is the adoption of biocatalysis. Enzyme-catalyzed synthesis, for example, using lipases like Lipozyme® TL IM, has shown high efficiency in producing cinnamamides from methyl cinnamates and amines under mild conditions. mdpi.com These enzymatic methods offer advantages such as high selectivity, reduced waste, and the use of environmentally benign catalysts. mdpi.comnih.gov Another green approach involves catalyst-free methods or the use of recyclable catalysts in less hazardous solvents like water or supercritical fluids. nih.gov For instance, the use of Meldrum's acid and its derivatives as air-stable and non-volatile acylating agents presents an alternative that produces easily separable byproducts like CO2 and acetone. rsc.org The development of one-pot syntheses and continuous-flow microreactor technologies also represents a significant step towards more efficient and sustainable production of this compound and its derivatives. mdpi.com
Table 1: Comparison of Synthetic Approaches for Cinnamamides
| Method | Reagents | Advantages | Disadvantages |
| Conventional | Cinnamic acid, thionyl chloride, amine | High yield | Use of hazardous reagents, byproduct formation |
| Biocatalytic | Methyl cinnamate, amine, lipase | Mild conditions, high selectivity, green | Longer reaction times in some cases |
| Green Acylation | Amine, Meldrum's acid derivative | Air-stable reagents, clean byproducts | Substrate scope may vary |
| Flow Chemistry | Methyl cinnamate, amine, immobilized enzyme | Fast, efficient, easy to control | Requires specialized equipment |
Advanced Mechanistic Studies in Diverse Biological Systems
The cinnamamide (B152044) scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.govashdin.com Future research will undoubtedly focus on elucidating the precise molecular mechanisms underlying the bioactivity of this compound.
Advanced mechanistic studies will likely involve identifying specific cellular targets. For example, some cinnamamides have been shown to act as inhibitors of enzymes like matrix metalloproteinases (MMPs), which are involved in cancer metastasis. nih.gov Other derivatives have demonstrated inhibitory effects on α-glucosidase, suggesting potential applications in managing diabetes. ui.ac.idresearchgate.net Investigations into how this compound interacts with key signaling pathways, such as those involved in inflammation or cell cycle regulation, will be crucial. Techniques like proteomics and transcriptomics could be employed to gain a comprehensive understanding of the compound's effects on cellular function. Furthermore, studying its impact on the cell membrane and cell wall of microbial pathogens could reveal novel antimicrobial mechanisms of action. mdpi.comnih.gov
Development of Highly Selective and Potent Derivatives through Rational Design
Rational drug design offers a powerful strategy for developing derivatives of this compound with enhanced potency and selectivity. This approach relies on understanding the structure-activity relationships (SAR) of the cinnamamide scaffold. researchgate.netnih.gov The core structure of this compound has several points for chemical modification: the two phenyl rings and the amide linker.
Studies have shown that the type and position of substituents on the phenyl rings can significantly influence biological activity. researchgate.net For instance, the presence of electron-withdrawing groups, such as the chloro group in the target molecule, has been noted as important for certain biological effects. researchgate.net Future research will likely involve the synthesis and screening of a library of derivatives with systematic variations in these substituents. For example, introducing fluorine atoms can alter the physicochemical properties and potentially enhance biological potency. nih.gov The goal is to create derivatives that interact more specifically with their biological targets, thereby increasing efficacy and reducing off-target effects.
Investigation of Multi-Target Directed Ligand Strategies
The complexity of many diseases, such as cancer and neurodegenerative disorders like Alzheimer's disease, has led to the development of multi-target-directed ligands (MTDLs). nih.gov The cinnamamide scaffold is an ideal template for designing such molecules due to its versatile biological activity. researchgate.net An MTDL based on this compound could be designed to simultaneously modulate several key targets involved in a disease's pathology.
For example, in the context of Alzheimer's disease, a cinnamamide hybrid could be engineered to inhibit both acetylcholinesterase and butyrylcholinesterase, while also possessing antioxidant and neuroprotective properties. nih.gov Similarly, in cancer therapy, a derivative could be designed to inhibit tumor growth and metastasis by targeting multiple pathways. mdpi.com Future research in this area will involve the strategic combination of the this compound core with other pharmacophores to create novel hybrid molecules with synergistic therapeutic effects.
Application of Advanced Computational Techniques for Drug Discovery
Advanced computational techniques are becoming indispensable tools in drug discovery and development. For this compound, these methods can provide valuable insights into its bioactivity and guide the design of new derivatives. Molecular docking and molecular dynamics (MD) simulations can be used to predict how the molecule binds to specific protein targets and to study the stability of the resulting complex. ikm.org.myresearchgate.net
Quantitative structure-activity relationship (QSAR) models, including those based on deep learning, can be developed to predict the biological activity of novel cinnamamide derivatives based on their chemical structures. mdpi.com These in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. Furthermore, computational analysis of crystal structures can provide detailed information about intermolecular interactions, which is crucial for understanding the compound's solid-state properties and for designing new materials. dcu.ieresearchgate.net
Potential for Agrochemical Applications
The cinnamamide scaffold has shown significant promise in the agrochemical field as a source of new herbicides, fungicides, and insecticides. ikm.org.my This is an important area of research, given the need for new, effective, and environmentally safer crop protection agents.
Research has demonstrated that some cinnamamide derivatives exhibit potent fungicidal activity against various plant pathogens. nii.ac.jp The mechanism of action can involve the disruption of the fungal cell wall. nii.ac.jp There is also evidence for the herbicidal potential of related compounds. ashdin.com Future studies on this compound will likely involve screening its activity against a broad range of agricultural pests and pathogens. Structure-activity relationship studies will be key to optimizing its efficacy and selectivity for specific agrochemical applications.
Table 2: Potential Agrochemical Activities of Cinnamamides
| Activity | Target Organisms | Potential Mechanism |
| Fungicidal | Plant pathogenic fungi | Cell wall disruption, enzyme inhibition |
| Herbicidal | Weeds | Inhibition of essential plant enzymes |
| Insecticidal | Various insect pests | Disruption of the nervous system or other vital processes |
Exploration in Materials Science
The unique chemical structure of this compound, featuring conjugated phenyl rings and a polar amide group, suggests potential applications in materials science. The broader class of chalcones, which share a similar structural motif, have been investigated for their non-linear optical (NLO) properties. nih.gov This suggests that this compound and its derivatives could be explored for use in optoelectronic devices.
Another area of interest is the development of novel polymers. Acrylamide-based monomers can be polymerized to create materials with specific properties. nih.gov The incorporation of the this compound moiety into a polymer backbone could lead to materials with interesting photophysical or biological properties. mdpi.com For instance, such polymers could be designed for applications in drug delivery or as biocompatible coatings. The ability of related compounds to act as corrosion inhibitors also opens up possibilities for developing protective coatings for metals. google.com Future research will likely focus on synthesizing and characterizing polymers and other materials derived from this compound and evaluating their physical and functional properties. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4-Chlorophenyl)-3-phenylacrylamide and its derivatives?
- Methodology : The compound is typically synthesized via condensation reactions. For example, (E)-N-(4-chlorophenyl)-3-(4-substitutedphenyl)acrylamide derivatives are synthesized by reacting acrylamide precursors with substituted benzaldehydes under basic conditions (e.g., 40% KOH catalysis) . Reaction optimization includes controlling temperature (60–80°C), solvent selection (ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification often involves column chromatography or recrystallization.
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C bonds at ~1.455 Å) and dihedral angles between aromatic rings .
- NMR Spectroscopy : Key signals include vinyl proton resonances (δ 6.5–7.5 ppm for acrylamide protons) and aromatic protons (δ 7.2–8.1 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 296.07 for C15H12ClNO) .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Screening Protocols :
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .
- Cytotoxicity : MTT assays using human cell lines (e.g., HEK-293) to establish IC50 thresholds .
Advanced Research Questions
Q. How do substituent modifications on the phenyl rings influence the compound’s biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups (e.g., -Cl, -NO2) at the 4-position enhance antimicrobial potency by increasing electrophilicity .
- Hydroxyl or methoxy groups on the acrylamide nitrogen improve solubility but may reduce membrane permeability .
- Bis-acrylamide derivatives (e.g., compound 53 in ) show dual-target inhibition, likely due to enhanced π-π stacking with enzyme active sites .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Troubleshooting Approaches :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Prodrug Design : Mask polar groups (e.g., -OH) with acetyl or PEG moieties to improve bioavailability .
- Pharmacokinetic Profiling : Monitor plasma half-life and tissue distribution using radiolabeled analogs (e.g., 14C-tagged derivatives) .
Q. How can enantiomeric purity impact the compound’s pharmacological profile?
- Chiral Analysis :
- HPLC with Chiral Columns : Resolve (E)- and (Z)-isomers using cellulose-based stationary phases .
- Circular Dichroism (CD) : Correlate absolute configuration (e.g., R/S) with receptor binding affinity .
- In Silico Docking : Predict enantiomer-specific interactions with targets like fungal lanosterol 14α-demethylase .
Q. What advanced techniques optimize reaction yields for large-scale synthesis?
- Process Chemistry Considerations :
- Flow Chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., polymerization) and improves yield (>85%) .
- Green Chemistry : Replace KOH with biodegradable catalysts (e.g., lipases) in aqueous media .
- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., pH, agitation speed) .
Q. How does the compound’s stability vary under different storage conditions?
- Degradation Studies :
- Forced Degradation : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 30 days. Monitor via HPLC for decomposition products (e.g., hydrolyzed amide bonds) .
- Excipient Compatibility : Test with common stabilizers (e.g., mannitol, PVP) to prevent crystallization in solid formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
